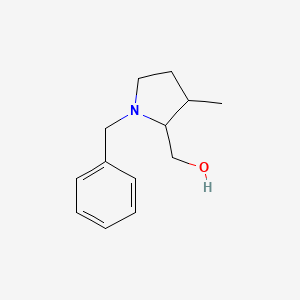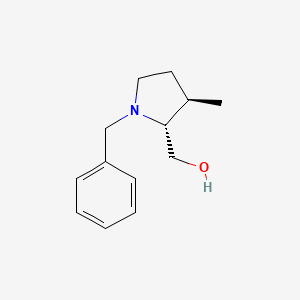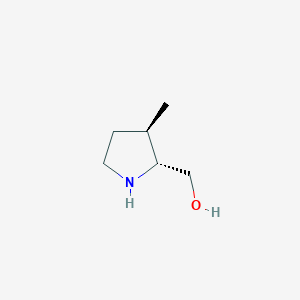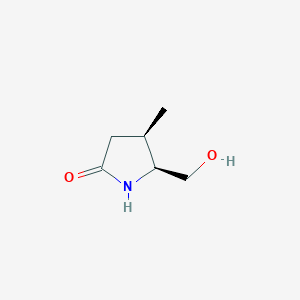![molecular formula C6H13NO B8192242 [(2R,3S)-2-methylpyrrolidin-3-yl]methanol](/img/structure/B8192242.png)
[(2R,3S)-2-methylpyrrolidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S)-2-methylpyrrolidin-3-yl]methanol is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.18 g/mol . This compound is characterized by its pyrrolidine ring, which is substituted with a methyl group and a hydroxymethyl group at the 2 and 3 positions, respectively. The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific three-dimensional arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-2-methylpyrrolidin-3-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Methylation: Introduction of the methyl group at the 2-position can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Hydroxymethylation: The hydroxymethyl group at the 3-position can be introduced via hydroxymethylation reactions, often using formaldehyde in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3S)-2-methylpyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
[(2R,3S)-2-methylpyrrolidin-3-yl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of [(2R,3S)-2-methylpyrrolidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and functional groups. The hydroxymethyl group can form hydrogen bonds with target proteins, while the pyrrolidine ring can interact with hydrophobic pockets, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
[(2R,3S)-2-methylpyrrolidin-3-yl]methanol: Unique due to its specific stereochemistry and functional groups.
(2S,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol: Similar structure but different stereochemistry.
(2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol: Similar structure but different stereochemistry.
(2S,3S)-(2-Methyl-pyrrolidin-3-yl)-methanol: Similar structure but different stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific (2R,3S) configuration, which imparts distinct chemical and biological properties compared to its stereoisomers. This configuration can influence the compound’s reactivity, binding interactions, and overall efficacy in various applications .
Propiedades
IUPAC Name |
[(2R,3S)-2-methylpyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-6(4-8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZHCNQZSJKZPA-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CCN1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2R,3S)-1-benzyl-3-methylpyrrolidin-2-yl]methanol](/img/structure/B8192200.png)






